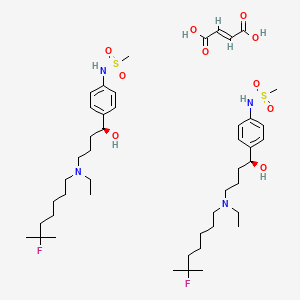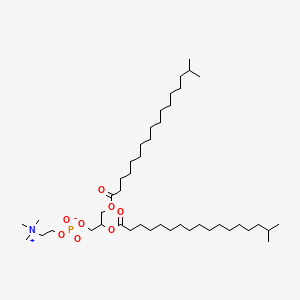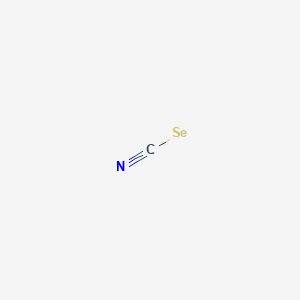
Nitridoselenidocarbon(.)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Selenocyanic acid is a hydracid and a one-carbon compound. It is a conjugate acid of a selenocyanate. It is a tautomer of an isoselenocyanic acid.
Wissenschaftliche Forschungsanwendungen
Bonding and Material Properties
- Bonding in Amorphous Carbon Nitride : Rodil and Muhl (2004) explored the chemical bonding in carbon nitride, focusing on the formation of an amorphous phase with a major fraction of double or sp2 CN bonds, which is important in planning future actions to obtain or discard the hypothetical C3N4 material (Rodil & Muhl, 2004).
Environmental Applications
- CO2 Capture and Conversion : Talapaneni et al. (2019) discussed carbon nitride (CN) as a metal-devoid and visible-light-active photocatalyst, highlighting its applications in CO2 capture and conversion into low-carbon fuels and chemical feedstocks (Talapaneni et al., 2019).
Energy and Catalysis
- Graphitic Carbon Nitride in Fuel Cells and Photocatalysis : Zheng et al. (2012) emphasized the significance of graphitic carbon nitrides (g-C3N4) in photocatalysis, heterogeneous catalysis, and fuel cells, particularly in artificial photocatalysis for hydrogen production and oxygen reduction reaction (ORR) in fuel cells (Zheng et al., 2012).
Emerging and Novel Applications
- Emerging Applications Beyond Catalysis : Liu, Wang, and Antonietti (2016) reviewed novel applications of graphitic carbon nitride (g-C3N4) in sensing, bioimaging, novel solar energy exploitation, templating, and carbon nitride-based devices, extending the boundaries of g-C3N4 based research (Liu, Wang, & Antonietti, 2016).
Photocatalysis for Sustainability
- Artificial Photosynthesis and Environmental Remediation : Ong et al. (2016) focused on graphitic carbon nitride (g-C3N4) as a photocatalyst for artificial photosynthesis and environmental remediation, discussing its electronic band structure, high physicochemical stability, and applications in solar energy conversion and environmental decontamination (Ong et al., 2016).
Electronic and Photocatalytic Devices
- Functional Design Strategies for Electrochemical Devices : Kessler et al. (2017) reviewed the synthesis, design, and morphology of carbon nitride materials, reflecting on their applications in photocatalytic water splitting, battery materials, memory devices, and post-silicon electronics (Kessler et al., 2017).
Eigenschaften
CAS-Nummer |
13103-11-2 |
|---|---|
Molekularformel |
CNSe |
Molekulargewicht |
104.99 g/mol |
InChI |
InChI=1S/CNSe/c2-1-3 |
InChI-Schlüssel |
DWZQELPAXJTGSD-UHFFFAOYSA-N |
SMILES |
C(#N)[Se] |
Kanonische SMILES |
C(#N)[Se] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





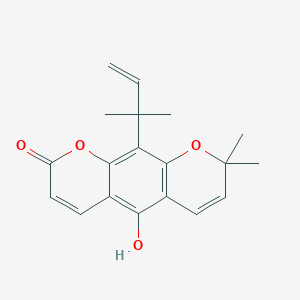

![[2-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-2-oxoethyl] (E)-3-(2,4-dimethoxyphenyl)prop-2-enoate](/img/structure/B1239362.png)

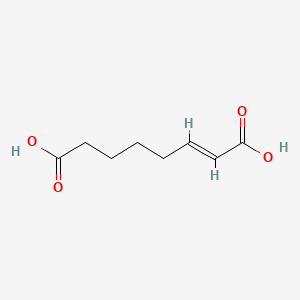
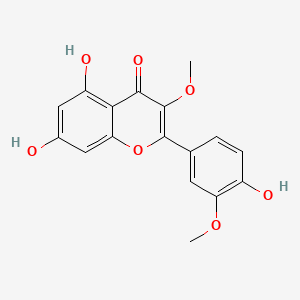
![N-(6-Methoxy-pyridazin-3-yl)-4-[3-(3-p-tolyl-acryloyl)-thioureido]-benzenesulfonamide](/img/structure/B1239369.png)


